(2Z)-N-(2-methoxyethyl)-2-(phenylcarbonylamino)-3-{5-[3-(trifluoromethyl)pheny l](2-furyl)}prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2Z)-N-(2-methoxyethyl)-2-(phenylcarbonylamino)-3-{5-3-(trifluoromethyl)phenyl}prop-2-enamide is a complex organic molecule characterized by its unique structure, which includes a trifluoromethyl group, a furan ring, and an amide linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-(2-methoxyethyl)-2-(phenylcarbonylamino)-3-{5-3-(trifluoromethyl)phenyl}prop-2-enamide typically involves multiple steps, including the formation of the amide bond and the introduction of the trifluoromethyl group. Common synthetic routes may involve the use of reagents such as phenyl isocyanate , 2-methoxyethylamine , and 3-(trifluoromethyl)benzaldehyde . The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and ensuring environmental compliance.
Analyse Chemischer Reaktionen
Types of Reactions
(2Z)-N-(2-methoxyethyl)-2-(phenylcarbonylamino)-3-{5-3-(trifluoromethyl)phenyl}prop-2-enamide: can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The amide group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like or in acidic conditions.
Reduction: Reagents such as or .
Substitution: Nucleophiles like or under basic conditions.
Major Products
The major products formed from these reactions include furanones , amines , and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(2Z)-N-(2-methoxyethyl)-2-(phenylcarbonylamino)-3-{5-3-(trifluoromethyl)phenyl}prop-2-enamide: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of (2Z)-N-(2-methoxyethyl)-2-(phenylcarbonylamino)-3-{5-3-(trifluoromethyl)phenyl}prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
(2Z)-N-(2-methoxyethyl)-2-(phenylcarbonylamino)-3-{5-3-(trifluoromethyl)phenyl}prop-2-enamide: can be compared with similar compounds such as:
4-Iodobenzoic acid: Known for its use in organic synthesis and as a precursor for various derivatives.
2-Chlorobenzoic acid: Utilized in the production of dyes, drugs, and food additives.
2-Aminoethyl methacrylate hydrochloride: Employed in polymer chemistry and material science.
These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of (2Z)-N-(2-methoxyethyl)-2-(phenylcarbonylamino)-3-{5-3-(trifluoromethyl)phenyl}prop-2-enamide in terms of its trifluoromethyl and furan functionalities.
Eigenschaften
Molekularformel |
C24H21F3N2O4 |
---|---|
Molekulargewicht |
458.4 g/mol |
IUPAC-Name |
N-[(Z)-3-(2-methoxyethylamino)-3-oxo-1-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C24H21F3N2O4/c1-32-13-12-28-23(31)20(29-22(30)16-6-3-2-4-7-16)15-19-10-11-21(33-19)17-8-5-9-18(14-17)24(25,26)27/h2-11,14-15H,12-13H2,1H3,(H,28,31)(H,29,30)/b20-15- |
InChI-Schlüssel |
PLYJVIJZQWQPTQ-HKWRFOASSA-N |
Isomerische SMILES |
COCCNC(=O)/C(=C/C1=CC=C(O1)C2=CC(=CC=C2)C(F)(F)F)/NC(=O)C3=CC=CC=C3 |
Kanonische SMILES |
COCCNC(=O)C(=CC1=CC=C(O1)C2=CC(=CC=C2)C(F)(F)F)NC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.